
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride is a heterocyclic compound with the molecular formula C10H19ClN2S. This compound is known for its unique structure, which includes an imidazolidine ring substituted with allyl and tetramethyl groups, as well as a thione group. It is primarily used in research and industrial applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of allylamine with 2,2,5,5-tetramethylimidazolidine-4-thione in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride involves its interaction with specific molecular targets. The thione group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Allyl-2,2,4,4-tetramethylimidazolidine-5-thione hydrochloride
- 2-Allyl-2,5,5-trimethylimidazolidine-4-thione hydrochloride
- 1-Allyl-2,2,5,5-tetramethylimidazolidine-4-one hydrochloride
Uniqueness
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride is unique due to its specific substitution pattern and the presence of the thione group. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the allyl group also allows for further functionalization, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
7145-39-3 |
|---|---|
Fórmula molecular |
C10H19ClN2S |
Peso molecular |
234.79 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-1-prop-2-enylimidazolidine-4-thione;hydrochloride |
InChI |
InChI=1S/C10H18N2S.ClH/c1-6-7-12-9(2,3)8(13)11-10(12,4)5;/h6H,1,7H2,2-5H3,(H,11,13);1H |
Clave InChI |
SAKZEAFPRMOPDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=S)NC(N1CC=C)(C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


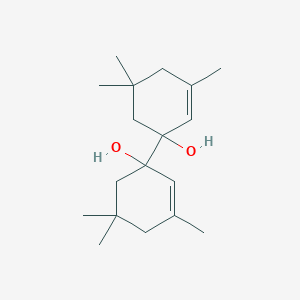
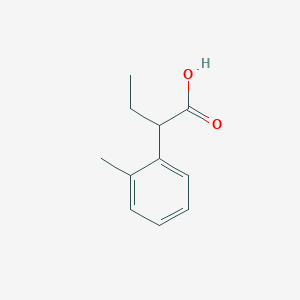
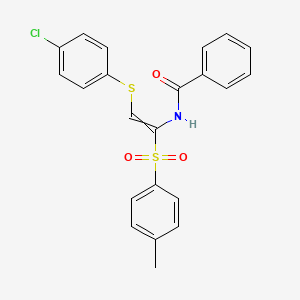
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967507.png)
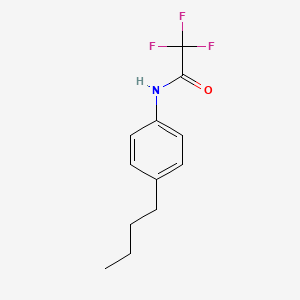
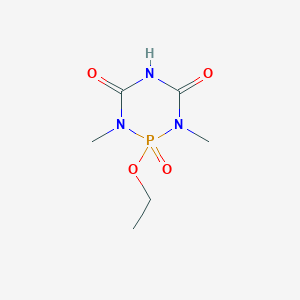
![1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene](/img/structure/B11967517.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967519.png)

![2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967529.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11967531.png)
![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967547.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11967548.png)
![Methyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967562.png)
